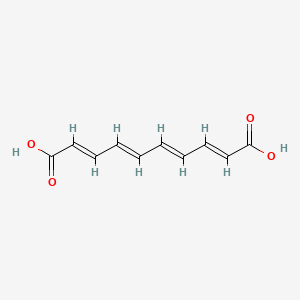
Phosphide(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphide(3-) is a member of monoatomic phosphorus.
Applications De Recherche Scientifique
Phosphide Resistance in Insect Species
Research has shown that certain insect species, such as Tribolium castaneum and Rhyzopertha dominica, have developed resistance to phosphine, a gas derived from phosphide used as an insecticide for stored grains. This resistance poses challenges for pest control in agricultural storage (Opit et al., 2012).
Catalytic Decomposition of Toxic Chemicals
Studies have explored the use of phosphide in the catalytic decomposition of phosphine, a toxic chemical. Catalysts like iron group metals supported on carbon nanotubes have been investigated for their effectiveness in decomposing phosphine (Li et al., 2014).
Photovoltaic Applications
Zinc phosphide has shown potential for photovoltaic applications due to its high absorption of visible light. Different synthetic strategies for phase-pure and crystalline zinc phosphide nanoparticles have been developed, demonstrating the potential for renewable energy technologies (Mobarok et al., 2014).
Toxicological Studies
Various studies have investigated the toxicological aspects of phosphides, especially in the context of accidental or intentional poisoning. For example, the ingestion of aluminum phosphide, a common pesticide, has been associated with high mortality due to its conversion to phosphine gas (Singh et al., 1996).
Sustainable Catalysis
Metal phosphides, particularly transition metal phosphides, have been studied for their application in sustainable catalysis. These materials are useful in various fields such as electrocatalysis, photocatalysis, and environmental remediation due to their unique physicochemical properties (Li et al., 2021).
Phosphide-Induced Oxidative Stress Studies
Research has also focused on understanding how exposure to phosphides, like aluminum phosphide, can lead to oxidative stress in organisms. This research is crucial for both forensic and clinical practices to improve our understanding of phosphide toxicity (Liang et al., 2019).
Prebiotic Chemistry
Phosphide minerals from iron meteorites have been studied for their role in providing reactive phosphorus on early Earth, contributing to the formation of life. This research suggests that phosphides could have been a significant source of reactive phosphorus, essential for prebiotic chemistry (Pasek & Lauretta, 2005).
Propriétés
Numéro CAS |
22569-71-7 |
|---|---|
Formule moléculaire |
P-3 |
Poids moléculaire |
30.973762 g/mol |
Nom IUPAC |
phosphorus(3-) |
InChI |
InChI=1S/P/q-3 |
Clé InChI |
FZTWZIMSKAGPSB-UHFFFAOYSA-N |
SMILES |
[P-3] |
SMILES canonique |
[P-3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



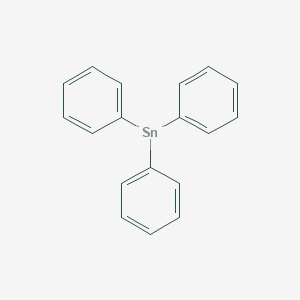
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)
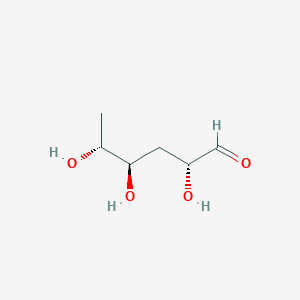

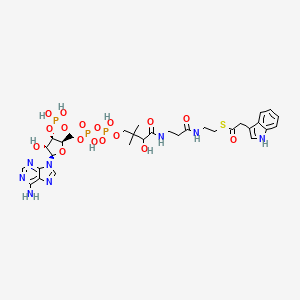
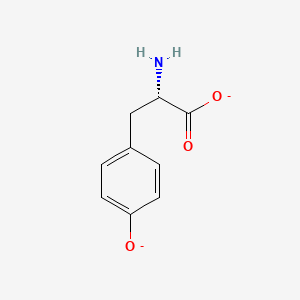
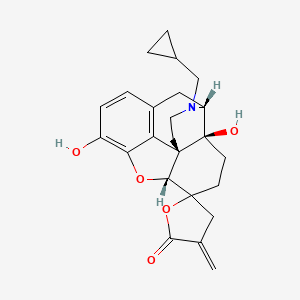

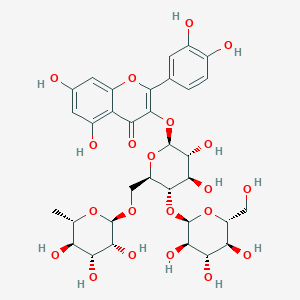
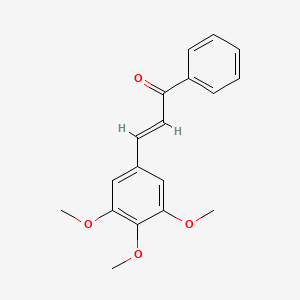

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
